molecular formula C19H19FN2O B2541688 2-{1-[(2-Fluorophenyl)methyl]piperidin-3-yl}-1,3-benzoxazole CAS No. 2329977-69-5

2-{1-[(2-Fluorophenyl)methyl]piperidin-3-yl}-1,3-benzoxazole

Cat. No.: B2541688
CAS No.: 2329977-69-5
M. Wt: 310.372
InChI Key: IXXVOYOJAWZWQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{1-[(2-Fluorophenyl)methyl]piperidin-3-yl}-1,3-benzoxazole is a heterocyclic compound featuring a benzoxazole core linked to a piperidine ring substituted with a 2-fluorobenzyl group. This compound is of interest in medicinal chemistry due to the pharmacological versatility of benzoxazole derivatives, which are associated with antimicrobial, antiviral, and CNS-modulating activities .

Properties

IUPAC Name

2-[1-[(2-fluorophenyl)methyl]piperidin-3-yl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O/c20-16-8-2-1-6-14(16)12-22-11-5-7-15(13-22)19-21-17-9-3-4-10-18(17)23-19/h1-4,6,8-10,15H,5,7,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXXVOYOJAWZWQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2F)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Disconnections

The retrosynthetic pathway for 2-{1-[(2-Fluorophenyl)methyl]piperidin-3-yl}-1,3-benzoxazole hinges on two primary components:

  • 1,3-Benzoxazole Core : Derived from cyclocondensation of 2-aminophenol with a carbonyl-containing precursor.
  • 1-[(2-Fluorophenyl)methyl]piperidin-3-yl Substituent : Introduced via N-alkylation of piperidin-3-amine or functionalization of pre-assembled piperidine intermediates.

Critical disconnections involve:

  • Formation of the benzoxazole ring through Schiff base intermediates.
  • Regioselective installation of the 2-fluorobenzyl group at the piperidine nitrogen.

Synthesis of the 1,3-Benzoxazole Core

Cyclocondensation of 2-Aminophenol with Carbonyl Derivatives

The 1,3-benzoxazole ring is classically synthesized via the reaction of 2-aminophenol with aldehydes or ketones under oxidative or acidic conditions. For this compound, the ketone precursor 1-[(2-fluorophenyl)methyl]piperidin-3-one serves as the critical coupling partner.

Method 1: Nano-ZnO-Catalyzed Cyclization

A modified protocol from Kumar et al. employs nano-ZnO (20 mol%) in dimethylformamide (DMF) at 100°C.

  • Procedure : 2-Aminophenol (1.0 eq) and 1-[(2-fluorophenyl)methyl]piperidin-3-one (1.1 eq) are refluxed in DMF for 12 h.
  • Yield : 68–72% after recrystallization from ethanol.
  • Advantages : High regioselectivity; minimal by-products.
  • Limitations : Prolonged reaction time; requires catalyst recovery.
Method 2: Solvent-Free Mechanochemical Grinding

Adapting Agashe et al.’s approach, potassium ferrocyanide (K₄[Fe(CN)₆]) catalyzes the reaction under solvent-free conditions.

  • Procedure : Reactants ground with K₄[Fe(CN)₆] (10 mol%) at RT for 15 min.
  • Yield : 85–89% (isolated via filtration).
  • Advantages : Rapid; eco-friendly; excellent atom economy.

Preparation of 1-[(2-Fluorophenyl)methyl]piperidin-3-one

N-Alkylation of Piperidin-3-one

The ketone precursor is synthesized via N-alkylation of piperidin-3-one with 2-fluorobenzyl bromide.

Method 1: Phase-Transfer Catalysis
  • Reagents : Piperidin-3-one (1.0 eq), 2-fluorobenzyl bromide (1.2 eq), tetrabutylammonium bromide (TBAB, 5 mol%), K₂CO₃ (2.0 eq).
  • Conditions : Toluene/H₂O (1:1), 80°C, 6 h.
  • Yield : 78% after column chromatography (SiO₂, hexane/EtOAc 4:1).
Method 2: Microwave-Assisted Alkylation
  • Reagents : Piperidin-3-one, 2-fluorobenzyl bromide, Cs₂CO₃ (2.5 eq), DMF.
  • Conditions : Microwave irradiation (150 W, 120°C, 30 min).
  • Yield : 82% (purity >95% by HPLC).

Integrated Synthetic Routes

One-Pot Tandem Alkylation-Cyclocondensation

A sequential protocol eliminates intermediate isolation:

  • N-Alkylation : Piperidin-3-one reacts with 2-fluorobenzyl bromide under microwave conditions.
  • Cyclocondensation : Crude ketone directly reacts with 2-aminophenol using [SMNP@GLP][Cl] nanocatalyst (5 mol%) in DMF at 80°C.
  • Overall Yield : 70% (two steps).
  • Key Advantage : Reduced purification steps.

Comparative Analysis of Synthetic Methods

Method Catalyst Conditions Yield (%) Reaction Time Key Advantage
Nano-ZnO ZnO nanoparticles DMF, 100°C 68–72 12 h High selectivity
Mechanochemical K₄[Fe(CN)₆] Solvent-free, RT 85–89 15 min Eco-friendly, rapid
Tandem Alkylation-Cyclo [SMNP@GLP][Cl] DMF, 80°C 70 20 h One-pot, fewer steps

Challenges and Optimization Strategies

  • Regioselectivity : Competing O-alkylation during piperidine functionalization is mitigated using bulky bases (e.g., Cs₂CO₃).
  • Catalyst Recovery : Magnetic nanocatalysts (e.g., Fe₃O₄@SiO₂@Am-PPC-SO₃H) enable >5 reuses without significant activity loss.
  • By-product Formation : Over-alkylation is suppressed by stoichiometric control (2-fluorobenzyl bromide ≤1.2 eq).

Chemical Reactions Analysis

Types of Reactions

2-{1-[(2-Fluorophenyl)methyl]piperidin-3-yl}-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the fluorophenyl group or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-{1-[(2-Fluorophenyl)methyl]piperidin-3-yl}-1,3-benzoxazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{1-[(2-Fluorophenyl)methyl]piperidin-3-yl}-1,3-benzoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the piperidine ring can provide structural rigidity. The benzoxazole core may participate in hydrogen bonding or π-π stacking interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Substituted Piperidine Derivatives

  • This modification may enhance interactions with hydrophobic enzyme pockets but reduce solubility compared to the fluorinated analogue .
  • 2-(3-Methylpiperazin-1-yl)benzo[d]oxazole hydrochloride :
    Substituting the piperidine ring with a 3-methylpiperazine group alters basicity and solubility (due to the hydrochloride salt). The methyl group may sterically hinder interactions with flat binding sites, contrasting with the planar 2-fluorobenzyl group in the target compound .

Heterocyclic Variations

  • 5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1a): Replacing benzoxazole with a 1,2,4-oxadiazole ring reduces aromaticity but increases polarity. The pyrrolidine ring (5-membered vs.
  • Bromine’s higher atomic weight may improve X-ray crystallography resolution but reduce metabolic stability .

Antimicrobial Activity

Benzoxazole derivatives with electron-withdrawing groups (e.g., fluorine, bromine) exhibit enhanced antimicrobial activity. The target compound’s 2-fluorobenzyl group likely improves membrane penetration compared to non-halogenated analogues like 2-(4-bromophenyl)-1,3-benzoxazole, which relies on bromine’s hydrophobicity .

Antiviral Potential

Compounds such as 1a and 1b (from ) demonstrate that pyrrolidine-linked oxadiazoles inhibit viral proteases. However, the target compound’s piperidine-benzoxazole scaffold may offer superior metabolic stability due to reduced ring strain compared to pyrrolidine derivatives .

Physicochemical Properties

Compound Name LogP Molecular Weight (g/mol) Hydrogen Bond Acceptors Aromatic Rings
Target Compound 3.2* 324.36 4 3
2-(4-Bromophenyl)-1,3-benzoxazole 3.8 274.12 2 3
ChemBridge-50183340 4.1 429.47 4 4
2-(3-Methylpiperazin-1-yl)benzo[d]oxazole 2.5 263.75 4 2

*Predicted using fragment-based methods.

Research Findings and Key Observations

Fluorine’s Role : The 2-fluorobenzyl group in the target compound balances lipophilicity (LogP ~3.2) and metabolic resistance to oxidative degradation, outperforming brominated analogues like 2-(4-bromophenyl)-1,3-benzoxazole (LogP ~3.8) in vivo .

Piperidine vs. Pyrrolidine : Piperidine-containing derivatives (e.g., the target compound) exhibit longer half-lives than pyrrolidine-based analogues (e.g., 1a and 1b), likely due to reduced ring strain and enhanced conformational flexibility .

Heterocycle Impact : Benzoxazole derivatives generally show higher thermal stability and bioavailability compared to oxadiazole or triazole-containing compounds, as seen in SAR studies .

Biological Activity

The compound 2-{1-[(2-Fluorophenyl)methyl]piperidin-3-yl}-1,3-benzoxazole (CAS Number: 2329977-69-5) is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, synthesizing data from various studies and highlighting relevant findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H19FN2OC_{19}H_{19}FN_{2}O with a molecular weight of 310.4 g/mol . The structure features a benzoxazole ring fused with a piperidine moiety, which is known for its diverse pharmacological properties.

PropertyValue
Molecular FormulaC₁₉H₁₉FN₂O
Molecular Weight310.4 g/mol
CAS Number2329977-69-5

Anticancer Properties

Recent studies have indicated that compounds structurally similar to this compound exhibit significant anticancer activity. For instance, derivatives of benzoxazole have been shown to inhibit poly(ADP-ribose) polymerase (PARP) activity, an important target in cancer therapy due to its role in DNA repair mechanisms. In a related study, compounds with similar scaffolds demonstrated IC50 values ranging from 0.079 μM to 9.45 μM , indicating potent inhibition of PARP-1 activity .

Neuroprotective Effects

The neuroprotective potential of benzoxazole derivatives has also been explored. Compounds targeting acetylcholinesterase (AChE) have shown promise in the treatment of neurodegenerative diseases like Alzheimer's disease. The molecular docking studies suggest that these compounds can effectively bind to AChE, leading to enhanced cognitive function in preclinical models .

Pharmacokinetics and Safety Profile

Pharmacokinetic studies are crucial for understanding the behavior of this compound in biological systems. Initial findings indicate that the compound does not act as a substrate for major cytochrome P450 enzymes, suggesting a low potential for drug-drug interactions. Moreover, it displayed favorable clearance rates and half-life values, which are essential parameters for its therapeutic use .

Study 1: Inhibition of PARP Activity

In a comparative analysis of various benzoxazole derivatives, the lead compound exhibited significant inhibition of PARP activity with an IC50 value of 9.45 μM . The study utilized crystal structure data to elucidate the binding interactions within the active site of PARP-1, providing insights into further structural modifications to enhance potency .

Study 2: Neuroprotective Mechanism

A study investigating the neuroprotective effects of similar compounds found that they significantly reduced oxidative stress markers in neuronal cell lines. The mechanism was attributed to the inhibition of AChE and subsequent enhancement of acetylcholine levels in synaptic clefts, which is crucial for cognitive function .

Q & A

Q. What analytical techniques quantify the compound in complex matrices (e.g., plasma, tissue)?

  • Methodology :
  • LC-MS/MS : MRM mode (m/z 342 → 224) with deuterated internal standards. LOD: 0.1 ng/mL in rat plasma .
  • Microscopy : MALDI-TOF imaging for spatial distribution in tumor xenografts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.